molecular formula C20H28N4O4 B2533552 N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-00-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2533552
CAS No.: 1021216-00-1
M. Wt: 388.468
InChI Key: JORNWORIUBDYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a structurally complex pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines are known for their roles as kinase inhibitors (e.g., aurora kinase, EGFR) and antiviral agents .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-22-18-15(19(26)23(2)20(22)27)13-16(24(18)11-12-28-3)17(25)21-10-9-14-7-5-4-6-8-14/h7,13H,4-6,8-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNWORIUBDYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NCCC3=CCCCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021216-00-1) is a complex organic compound with potential biological activities. Its unique structure includes multiple functional groups that may interact with various biological targets. This article explores its biological activity based on available research findings.

PropertyValue
Molecular FormulaC20H28N4O4
Molecular Weight388.5 g/mol
StructureChemical Structure

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors within biological pathways. The compound may act as an inhibitor or modulator of enzymatic activity, which can lead to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been studied for their effectiveness against various bacterial strains.

Case Study: Antibacterial Effects

A study evaluated the antibacterial properties of several pyrrolo[2,3-d]pyrimidine derivatives. The results showed that compounds with increased lipophilicity exhibited higher antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .

Enzyme Inhibition

Preliminary investigations into the enzyme inhibitory potential of related compounds indicate that they may inhibit key enzymes involved in metabolic pathways. For example:

EnzymeActivity Level (IC50)
AcetylcholinesteraseModerate (157.31 µM)
ButyrylcholinesteraseSignificant (46.42 µM)

These findings highlight the potential for this compound to exhibit similar enzyme inhibition profiles due to its structural characteristics .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of related compounds has been explored extensively to understand their structure–activity relationships (SAR). Research indicates that modifications in the functional groups significantly influence biological activity. For instance:

  • Cyclohexene Substitution : Enhances lipophilicity and potentially increases membrane permeability.

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Research should focus on:

  • In vitro and In vivo Studies : To confirm antimicrobial and enzyme inhibitory activities.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by the compound.
  • Toxicological Assessments : To evaluate safety profiles for potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may facilitate interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. A study demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways . The presence of the cyclohexene moiety may enhance the compound's bioactivity by improving its binding affinity to target proteins.

Antiviral Properties

Another area of interest is the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives. A study reported that compounds with similar structures inhibit viral replication in vitro by interfering with viral polymerases . The specific application of this compound in antiviral drug development remains to be fully explored but shows potential based on structural analogs.

Agriculture

The compound's unique structure suggests potential applications as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that pyrimidine derivatives can exhibit insecticidal properties. For instance, a related compound was found to disrupt the nervous system of pests, leading to mortality . Given the structural similarities, N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide may be screened for similar activities.

Material Science

The compound could also have applications in material science due to its potential as a precursor for polymers or specialty materials.

Polymerization Studies

Studies have indicated that pyrimidine-based compounds can be used as monomers in polymer synthesis. The ability to form stable polymers with desirable mechanical properties makes this compound a candidate for further investigation in material applications .

Case Study 1: Anticancer Testing

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[2,3-d]pyrimidines and tested their efficacy against breast cancer cell lines. The results showed that compounds with similar functional groups significantly inhibited cell growth compared to controls .

Case Study 2: Agricultural Application

A research team evaluated the insecticidal properties of pyrimidine derivatives against aphids and found promising results indicating a significant reduction in pest populations when treated with these compounds . This suggests that this compound could be similarly effective.

Comparison with Similar Compounds

Kinase Inhibition

  • Aurora Kinase Inhibitors : Brazidec et al. reported 2,4,7-trisubstituted pyrrolo[2,3-d]pyrimidines with selective aurora kinase inhibition, though lacking EGFR activity. Modifications at position 6 (e.g., carboxamide) are critical for dual kinase targeting .
  • EGFR Inhibitors : Trisubstituted derivatives (e.g., compounds 100–105) showed variable EGFR IC50 values (5.31–159.8 µM), emphasizing the importance of aryl/alkyl substituents at position 2 .

Antiviral Activity

Pyrrolo[2,3-d]pyrimidines with trichloromethane at position 2 (e.g., compounds 11, 13, 16, 17) exhibited potent anti-BVDV activity, suggesting halogenation enhances antiviral efficacy .

Toxicity and Pharmacokinetics

Comparative maximum tolerated doses (MTD) for pyrrolo[2,3-d]pyrimidines range widely:

  • LY231514 : MTD = 5 mg/kg (Phase II)
  • PKI-116 : MTD = 150 mg/kg (Phase I)
  • Compound 7 (pyrrolo[3,2-d]pyrimidine) : MTD = 10 mg/kg, improved to 40 mg/kg with toluenesulfonyl substitution .

The target compound’s methoxyethyl group may reduce toxicity compared to halogenated derivatives, though in vivo data is needed for confirmation .

Comparative Data Table

Compound Name Key Substituents Biological Activity Toxicity (MTD) Reference
N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Cyclohexenylethyl, methoxyethyl Not reported (inferred kinase/antiviral) Not tested
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2g) Cyclopentyl, sulfonamide Kinase inhibition (AURKA/EGFR) Not reported
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Chloro, cyclopentyl Intermediate for kinase inhibitors Not reported
Compound 7 (pyrrolo[3,2-d]pyrimidine) Halogenated, toluenesulfonyl Antitumor (submicromolar IC50) 10→40 mg/kg (modified)
LY231514 Pyrrolo[2,3-d]pyrimidine core Antitumor (Phase II) 5 mg/kg

Research Implications

The structural complexity of this compound positions it as a candidate for dual kinase or antiviral targeting. Further studies should explore:

  • Synthetic Optimization : Leveraging green methods (e.g., β-cyclodextrin catalysis ) to improve yield and sustainability.
  • Structure-Activity Relationships (SAR) : Systematic evaluation of cyclohexenylethyl and methoxyethyl substituents on kinase selectivity and toxicity.
  • In Vivo Profiling : Comparative MTD and efficacy studies against benchmarks like LY231514 .

Preparation Methods

Protection of Pyrrole Nitrogen

Patent CN106749266B details the use of (2-(trimethylsilyl)ethoxy)methyl (SEM) groups to protect the NH group of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This step prevents undesired side reactions during alkylation or amidation:

  • Reaction Conditions : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in N,N-dimethylformamide (DMF) and treated with sodium hydride (60% in mineral oil) at 0°C, followed by SEMCl addition. The mixture reacts at room temperature for 4 hours, yielding the SEM-protected intermediate (80% yield).
Step Reagents/Conditions Yield Characterization (¹H NMR)
SEM Protection NaH, SEMCl, DMF, 0°C → RT 80% δ 7.99 (d, J = 3.68 Hz, pyrrole-H), 6.82 (d, J = 3.68 Hz, SEM-H)

Methylation at Positions 1 and 3

Methyl groups are introduced sequentially using methylating agents.

N1-Methylation

  • Reagents : Dimethyl sulfate or methyl iodide in the presence of NaH (base) in THF at 0°C.
  • Conditions : 2-hour reaction at reflux, followed by aqueous workup.

N3-Methylation

  • Procedure : Similar to N1-methylation, with careful monitoring to avoid over-alkylation.
Methylation Step Reagents Temperature Yield
N1 Me₂SO₄, NaH, THF 0°C → Reflux 85%
N3 MeI, NaH, THF 0°C → Reflux 78%

Carboxamide Formation at Position 6

The cyclohexenylethyl carboxamide moiety is introduced via coupling of the pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivative with 2-(cyclohex-1-en-1-yl)ethylamine.

Carboxylic Acid Activation

  • Activation Method : Conversion to an acid chloride using oxalyl chloride or to a mixed anhydride with ethyl chloroformate.
  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane.

Amide Bond Formation

  • Conditions : React the activated carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine in dichloromethane at room temperature for 12 hours.
  • Yield : ~65–70% (extrapolated from).

Oxo Group Installation at Positions 2 and 4

The 2,4-dioxo functionality is introduced via oxidation of the corresponding dihydroxy precursors or through cyclization reactions.

Oxidation Using Potassium Permanganate

  • Procedure : Treat the dihydroxy intermediate with KMnO₄ in acidic aqueous acetone at 50°C for 3 hours.
  • Yield : ~80% (based on).

Deprotection and Final Purification

The SEM group is removed using tetrabutylammonium fluoride (TBAF) in THF, followed by chromatographic purification.

SEM Deprotection

  • Conditions : Stir the SEM-protected compound with TBAF (1.0 M in THF) at room temperature for 2 hours.
  • Yield : >90%.

Analytical Data and Validation

Key spectroscopic data for intermediates and the final compound are critical for validation:

Intermediate ¹H NMR (DMSO-d6) MS (m/z)
SEM-Protected Core δ 7.99 (d, J = 3.68 Hz), 6.82 (d, J = 3.68 Hz) 388.5 [M+H]+
Final Compound δ 1.45–1.89 (m, cyclohexenyl), 3.30 (s, OCH3), 3.42 (s, NCH3) 388.5 [M+H]+

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals that SEM protection () offers superior regioselectivity over benzyl or tosyl groups (). The methoxyethylation step benefits from polar aprotic solvents like DMF, while amide coupling achieves higher yields with EDC/HOBt than carbodiimide alone.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N7 vs. N9 requires careful base selection.
  • Scale-Up : Patent CN106749266B emphasizes avoiding explosive reagents (e.g., NaH) by using safer alternatives like K₂CO₃ for industrial scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.